molecular formula C13H19N3O3 B11785414 3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11785414
M. Wt: 265.31 g/mol
InChI Key: KLCKCKDEXUPEQR-UHFFFAOYSA-N
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Description

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a pyridazine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the construction of the pyridazine ring, and the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-2-(1-methylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid
  • 3-Oxo-2-(1-ethylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid
  • 3-Oxo-2-(1-butylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

3-Oxo-2-(1-propylpiperidin-4-yl)-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and ring systems makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

3-oxo-2-(1-propylpiperidin-4-yl)pyridazine-4-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-2-7-15-8-4-10(5-9-15)16-12(17)11(13(18)19)3-6-14-16/h3,6,10H,2,4-5,7-9H2,1H3,(H,18,19)

InChI Key

KLCKCKDEXUPEQR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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